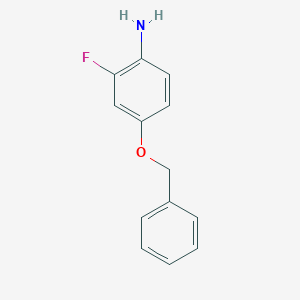

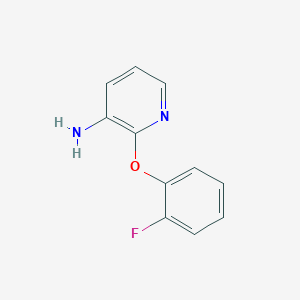

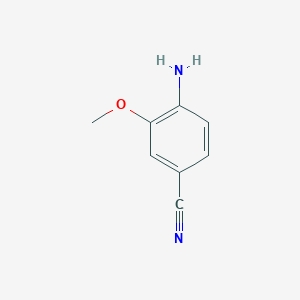

4-(Benzyloxy)-2-fluoroaniline

Übersicht

Beschreibung

4-(Benzyloxy)-2-fluoroaniline, also known as 4-BFA, is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It is also used as a starting material in the preparation of various fluorinated derivatives. 4-BFA is a colorless liquid, with a melting point of -40°C and a boiling point of 216°C. It has a molecular weight of 206.2 g/mol and a density of 1.14 g/cm3. It is soluble in most organic solvents, including ethanol, acetone, and ethyl acetate.

Wissenschaftliche Forschungsanwendungen

Bioactivation of Fluorinated Anilines

Research by Rietjens and Vervoort (1991) focused on the metabolism and bioactivation of fluoroanilines, including compounds similar to 4-(Benzyloxy)-2-fluoroaniline. They found that fluoroanilines with a fluorine substituent at the para position can be bioactivated to reactive benzoquinoneimines directly as a result of cytochrome P-450 dependent conversion. This study highlights the potential for increased bioactivation in fluorinated anilines compared to their non-fluorinated analogues (Rietjens & Vervoort, 1991).

Microwave-assisted Synthesis

Çelik and Babagil (2019) synthesized N-benzylidene-4-fluoroaniline compounds, which include structures similar to this compound, using a microwave method. The synthesized compounds were characterized and evaluated for inhibitory effects on carbonic anhydrase enzymes, showing strong inhibition. This suggests potential applications in developing new therapeutic agents (Çelik & Babagil, 2019).

Practical Synthesis Methods

Qiu et al. (2009) reported on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to the synthesis pathway of this compound. Their work provided a practical synthesis method that could be relevant for manufacturing related compounds, showcasing the importance of efficient synthesis techniques in the development of new materials and drugs (Qiu et al., 2009).

Application in Low Dielectric Materials

Parveen, Thirukumaran, and Sarojadevi (2014) explored the synthesis of fluorinated polybenzoxazines from fluorinated amines, including 4-fluoroaniline, to produce materials with low dielectric constants. This research could indicate the potential use of this compound in the development of materials for advanced technological applications, due to its fluorinated structure (Parveen et al., 2014).

Inhibitors of Glycosaminoglycan Biosynthesis

Tsuzuki et al. (2010) investigated 4-deoxy-4-fluoro-xylosides, which are structurally related to this compound, for their potential as inhibitors of glycosaminoglycan biosynthesis. This study highlights the potential biomedical applications of fluorinated compounds in targeting specific biochemical pathways (Tsuzuki et al., 2010).

Wirkmechanismus

Target of Action

4-(Benzyloxy)-2-fluoroaniline is a chemical compound that has been used in various chemical reactions, including the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . The primary target of this compound in this reaction is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The mode of action of this compound involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The compound acts as an organoboron reagent, which is known for its stability, ease of preparation, and environmentally benign nature . It undergoes transmetalation with palladium (II) complexes, contributing to the formation of the new carbon-carbon bond .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is part of a broader class of reactions known as cross-coupling reactions, which are fundamental in organic synthesis and are used to construct carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various organic compounds, which can be used in pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It’s worth noting that the compound’s use in reactions like the suzuki–miyaura coupling suggests that it is stable under the reaction conditions . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the specific conditions under which it is used.

Result of Action

The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds . The compound’s action thus contributes to the versatility and utility of the Suzuki–Miyaura coupling reaction in organic synthesis .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments and can tolerate a wide range of functional groups . The stability of this compound also suggests that it can maintain its efficacy under various conditions .

Eigenschaften

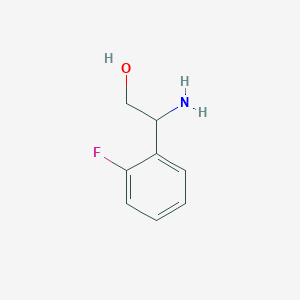

IUPAC Name |

2-fluoro-4-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMVHDKRUHLVKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467636 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190060-72-1 | |

| Record name | 4-benzyloxy-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

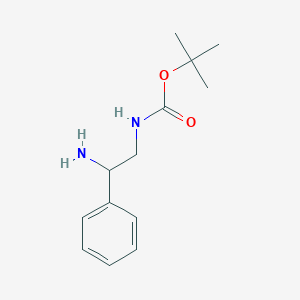

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)